2,2-Diethylmorpholine

Description

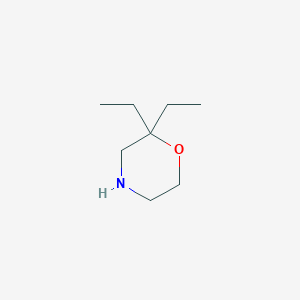

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASBQIGGDYZBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598711 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167947-91-3 | |

| Record name | 2,2-Diethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Diethylmorpholine

Stereoselective Synthesis of 2,2-Diethylmorpholine and its Enantiomers

Because this compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers), methods that can selectively produce one enantiomer over the other are highly valuable.

Asymmetric synthesis aims to create a specific enantiomer by using a chiral influence during the reaction. wikipedia.org This can be achieved with either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Well-known examples include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov In the context of this compound, a chiral auxiliary could be used to synthesize the required chiral amino alcohol precursor with high stereoselectivity. nih.gov

Chiral Catalysts: A more efficient approach involves asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. An organocatalytic asymmetric halocyclization has been reported to produce chiral 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org This method uses a cinchona alkaloid-derived catalyst to control the stereochemistry of the ring-forming reaction. rsc.org Other strategies involve the catalytic asymmetric synthesis of the 1,2-amino alcohol precursors, which are then cyclized to form the morpholine (B109124) ring. acs.orgsemanticscholar.org

Table 2: Selected Chiral Auxiliaries and Catalysts Applicable to Stereoselective Synthesis

| Type | Example(s) | Typical Application |

|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | Temporarily attached to a substrate to direct alkylation or aldol (B89426) reactions for creating chiral precursors like amino alcohols. wikipedia.orgnih.gov |

| Chiral Organocatalyst | Cinchona Alkaloid Derivatives | Catalyzes enantioselective cyclization reactions, such as the chlorocycloetherification of alkenols to form chiral morpholines. rsc.org |

| Chiral Metal Complex | Rhodium- or Palladium-based catalysts | Used in asymmetric hydrogenations or carboamination reactions to create chiral centers during ring formation. sorbonne-universite.frresearchgate.net |

When a chiral compound is synthesized without any chiral influence, it forms a 50:50 mixture of both enantiomers, known as a racemic mixture. Resolution is the process of separating these enantiomers.

A common chemical method for resolving a racemic amine like this compound involves reacting it with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid. This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to remove the chiral acid, yielding the enantiomerically pure this compound. This strategy has been documented for the resolution of related morpholine derivatives. google.com Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful technique. researchgate.netwhiterose.ac.ukthieme-connect.com

Diastereoselective synthesis refers to a reaction that favors the formation of one diastereomer over others. This is relevant when a molecule already contains one or more stereocenters and a new one is being created. The existing chiral center(s) can influence the stereochemical outcome of the reaction.

For instance, the synthesis of a substituted morpholine can be highly diastereoselective if it starts from an enantiomerically pure amino alcohol. acs.orgacs.org During the cyclization step to form the morpholine ring, the stereocenter on the amino alcohol can direct the approach of the reagents, leading to the preferential formation of one specific diastereomer. nih.gov Palladium-catalyzed carboamination reactions have been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov Similarly, other intramolecular cyclization methods have achieved high diastereoselectivity in producing various substituted morpholines. organic-chemistry.orgacs.orgacs.org

Derivatization Strategies for this compound

The secondary amine of the morpholine ring is the most common site for derivatization due to the nucleophilicity of the nitrogen lone pair. Standard reactions such as N-alkylation, N-acylation, and N-carbamoylation can be employed to introduce a wide array of functional groups, thereby altering the molecule's polarity, basicity, and biological activity.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the reaction of the secondary amine with an alkyl halide via an SN2 reaction. rsc.org For a disubstituted morpholine like this compound, this reaction would yield a tertiary amine. Catalytic methods using transition metals like iridium and ruthenium have also been developed for the N-alkylation of amines with alcohols, which is an environmentally benign approach as water is the only byproduct. rsc.org For instance, N-benzylation of highly substituted morpholines has been achieved using benzyl (B1604629) iodide. figshare.com The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions.

N-Acylation: The introduction of an acyl group to the nitrogen atom forms a stable amide linkage. This is a widely researched reaction in organic chemistry due to the prevalence of the amide bond in pharmaceuticals and natural products. acs.orgmdpi.com N-acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. acs.org For example, the acylation of 2,3-dimethylmorpholine (B2735255) has been successfully performed using chloroacetyl chloride. nih.gov In another instance, N-acylation of secondary amines has been achieved in water using benzotriazole (B28993) chemistry, offering a green and efficient protocol. acs.org This method has been shown to be effective for a range of secondary amines, suggesting its applicability to this compound.

N-Carbamoylation: This derivatization introduces a carbamoyl (B1232498) group to the nitrogen, forming a urea (B33335) derivative. N-carbamoylation can be accomplished by reacting the amine with an isocyanate or a carbamoyl chloride. A direct synthesis of N,N-diethylmorpholine-4-carboxamide has been reported, involving the reaction of morpholine with N,N-diethyl carbamoyl chloride. rsc.orgntu.edu.sg This demonstrates a viable route for the N-carbamoylation of substituted morpholines. Alternative greener methods for carbamate (B1207046) synthesis have also been developed, for instance, using sodium cyanate (B1221674) and trichloroacetic acid in a solvent-free system. acs.org

Table 1: Representative Conditions for N-Functionalization of Morpholine Derivatives

| Functionalization Type | Reagent(s) | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF | Room Temp. to Reflux | Good | rsc.org |

| N-Acylation | Acyl Chloride | Base (e.g., Pyridine, Et₃N) | Dichloromethane | 0°C to Room Temp. | High | nih.gov |

| N-Carbamoylation | Carbamoyl Chloride | Amine (as base) | Dichloromethane | 0°C to Room Temp. | Good | rsc.orgntu.edu.sg |

Direct functionalization of the carbon atoms within the this compound ring is significantly more challenging than N-functionalization due to the lower reactivity of saturated C-H bonds. Classical electrophilic substitution reactions, common for aromatic systems, are not applicable to the saturated morpholine ring. wikipedia.orgmasterorganicchemistry.comsavemyexams.commasterorganicchemistry.com However, modern synthetic methods have enabled the activation of C-H bonds through radical-based approaches.

The reactivity of C-H bonds in a morpholine ring is influenced by the adjacent heteroatoms. The C-H bonds at the C-3 and C-5 positions, which are alpha to the nitrogen atom, and to a lesser extent, the C-H bonds at the C-2 and C-6 positions, alpha to the oxygen atom, are the most likely sites for functionalization. rsc.org The presence of diethyl groups at the C-2 position in this compound would likely sterically hinder and electronically deactivate this position for further substitution.

Radical Reactions: Radical halogenation presents a potential pathway for functionalizing the morpholine ring. For instance, visible-light-mediated photoredox catalysis has been employed for the bromination of aliphatic and benzylic sp³ C-H bonds using reagents like CBr₄ in the presence of an organic dye catalyst and morpholine itself as a hydrogen atom transfer agent. rsc.orgmdpi.comntu.edu.sg This method shows a preference for electron-rich C-H bonds and is sensitive to steric hindrance. ntu.edu.sg In the case of this compound, the most probable sites for such a reaction would be the C-H bonds at the C-3 and C-5 positions.

It is important to note that while the principles of C-H functionalization have been established for the parent morpholine ring, specific studies on the direct electrophilic or radical functionalization of the carbon skeleton of this compound are not widely reported in the literature. Further research is needed to explore the regioselectivity and efficiency of these reactions on this specific substituted scaffold.

Table 2: Potential Radical Functionalization of Morpholine Ring Carbons

| Reaction Type | Reagents | Conditions | Potential Site on this compound | Reference |

|---|---|---|---|---|

| Radical Bromination | CBr₄, Eosin Y, Morpholine | Visible Light (household lamp) | C-3, C-5 | mdpi.comntu.edu.sg |

The incorporation of the this compound moiety into polymeric structures is an area of interest for the development of new materials with tailored properties, potentially for biomedical applications such as drug delivery. ontosight.aimdpi.com While there is no direct literature on polymers specifically containing this compound, the synthesis of polymers with other morpholine derivatives provides a blueprint for how this could be achieved.

One major route to morpholine-containing polymers is through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. nih.govutwente.nlacs.org This method yields polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids, and are valued for their biocompatibility and degradability. figshare.comacs.org The polymerization is often catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or metal catalysts such as stannous octoate. nih.govutwente.nl

Another approach involves the synthesis of a monomer containing the this compound unit, which can then be polymerized. For example, a vinyl or (meth)acrylate group could be attached to the nitrogen atom of this compound. The resulting monomer could then undergo radical polymerization to form a polymer with this compound as a side chain. Polymers with side chains containing oligo(ethylene glycol) or other functional groups are widely studied for their influence on the mechanical and electronic properties of the resulting materials. nih.govnih.govrsc.org The synthesis of poly(2-oxazoline)s is another well-established method for creating polymers with potential biomedical applications, and a similar approach could be envisioned for morpholine-based monomers. rsc.orgmetu.edu.trugent.be

Reaction Mechanisms and Kinetics of 2,2 Diethylmorpholine

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The lone pair of electrons on the nitrogen atom is the primary site of reactivity in 2,2-diethylmorpholine, making it a competent nucleophile and a Brønsted-Lowry base. The kinetics and outcomes of its reactions are a product of its structural and electronic properties.

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. For morpholine, the pKa of its conjugate acid is approximately 8.4. The introduction of alkyl groups to the ring can alter this value. The two ethyl groups in this compound are expected to have two main competing effects on the basicity of the nitrogen atom:

Inductive Effect: Alkyl groups are electron-donating. Through the sigma bonds of the ring, the diethyl groups increase the electron density on the nitrogen atom, thereby increasing its ability to attract and stabilize a proton. This effect would be expected to increase the basicity, leading to a higher pKa compared to unsubstituted morpholine.

Steric Hindrance: The bulky nature of the two ethyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair. This steric hindrance can impede solvation of the resulting conjugate acid, which can destabilize it and thus decrease basicity.

The nitrogen atom of this compound can act as a nucleophile to attack alkylating and acylating agents in SN2-type reactions. wikipedia.orgbgu.ac.il

The general mechanism for N-alkylation involves the nucleophilic attack of the morpholine nitrogen on an alkyl halide (or another suitable electrophile), forming a new carbon-nitrogen bond and displacing a leaving group. nih.gov

N-acylation follows a similar nucleophilic addition-elimination pathway, typically with an acyl halide or anhydride. saskoer.cabyjus.com The nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the N-acylated product by expelling the leaving group. saskoer.caluxembourg-bio.com

The kinetics of alkylation and acylation reactions involving this compound are subject to the influence of solvent and temperature.

Solvent Effects: The rate of SN2 reactions, such as N-alkylation, is highly dependent on the solvent. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred as they can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive. masterorganicchemistry.com In contrast, polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine nitrogen, creating a solvent cage that sterically hinders its approach to the electrophile and lowers its nucleophilicity. masterorganicchemistry.com

Temperature Effects: Increasing the reaction temperature generally increases the rate of both alkylation and acylation reactions by providing the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier. Kinetic studies on the N-alkylation of morpholine with alcohols, for example, show a clear dependence on temperature, with higher temperatures leading to higher conversion rates. researchgate.net

| Solvent Type | Example Solvents | Interaction with Amine Nucleophile | Expected Relative Reaction Rate |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Minimal hydrogen bonding; less solvation of the nucleophile. | Higher |

| Polar Protic | Water, Ethanol, Methanol | Strong hydrogen bonding; stabilizes and "cages" the nucleophile. | Lower |

| Nonpolar | Hexane, Toluene | Poor solubility of reactants and stabilization of charged transition states. | Very Low |

The gem-diethyl group at the C-2 position is the single most important structural feature governing the reactivity of this compound.

Electronic Effect: As mentioned, the electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, which intrinsically enhances its nucleophilicity.

Steric Effect: This electronic enhancement is strongly counteracted by steric hindrance. The two ethyl groups, while not directly attached to the nitrogen, are positioned on an adjacent carbon. Their free rotation creates a significant steric shield around the nitrogen atom. This steric bulk makes it more difficult for the nucleophilic nitrogen to approach and attack an electrophilic center, particularly if the electrophile is also sterically demanding. researchgate.net This phenomenon, known as steric hindrance, slows the rate of chemical reactions. rsc.orguic.edu Studies on other hindered amines confirm that steric bulk reduces nucleophilicity; for example, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a less hindered primary amine like n-propylamine. masterorganicchemistry.com Similarly, sterically hindered amine light stabilizers (HALS) are noted for their low basicity and reactivity. google.com

Therefore, in any reaction, the nucleophilic reactivity of this compound will be significantly lower than that of unsubstituted morpholine or even 2-methylmorpholine.

| Compound | Substitution at C-2 | Steric Hindrance around Nitrogen | Expected Relative Rate of Alkylation |

|---|---|---|---|

| Morpholine | None | Low | 100 |

| 2-Ethylmorpholine | Single Ethyl Group | Moderate | ~10-20 |

| This compound | gem-Diethyl Group | High | ~1 |

Aminolysis is a reaction where an amine cleaves a molecule, such as an ester or an anhydride, to form an amide. wikipedia.orgchemrxiv.org this compound can act as the amine nucleophile in such reactions. For example, the aminolysis of an activated ester like a p-nitrophenyl ester would proceed via a nucleophilic acyl substitution mechanism.

The reaction mechanism involves the attack of the this compound nitrogen on the carbonyl carbon of the ester. This is the rate-determining step and leads to the formation of a high-energy tetrahedral intermediate. mdpi.com This intermediate is characterized by an sp³-hybridized carbon and a negative charge on the oxygen atom. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the alcohol or phenoxide leaving group to yield the final N-acylmorpholine product. luxembourg-bio.com

Transition State Analysis: The transition state for the rate-determining step (the formation of the tetrahedral intermediate) is highly ordered and sterically crowded. For this compound, the steric bulk of the diethyl groups would lead to a more congested and higher-energy transition state compared to that with unsubstituted morpholine. This increased activation energy directly translates to a slower reaction rate. Kinetic isotope effect studies on other aminolysis reactions have shown that the transition state has substantial sp³ character, consistent with the formation of a tetrahedral intermediate. nih.gov The structure of the transition state is sensitive to the electronic nature of the leaving group and the nucleophilicity of the attacking amine. luxembourg-bio.com

Alkylation and Acylation Kinetics and Mechanisms

Ring-Opening and Ring-Contraction Reactions

The morpholine ring is a saturated six-membered heterocycle and is generally stable. Ring-opening or ring-contraction reactions are not common for this compound under standard organic synthesis conditions. Such transformations typically require harsh conditions or specific reagents designed to cleave ether or amine functionalities.

Ring-Opening: Potential, though not commonly documented, ring-opening reactions could involve reductive cleavage. For instance, treatment with strong reducing agents under high pressure and temperature might cleave the C-O bonds. Another possibility is through exhaustive methylation (Hofmann elimination), where the nitrogen is repeatedly alkylated to form a quaternary ammonium (B1175870) salt, which can then undergo elimination to open the ring. However, the steric hindrance from the diethyl groups would likely make the initial quaternization step extremely difficult.

Ring-Contraction: Ring-contraction reactions, where a larger ring transforms into a smaller one, are also mechanistically unlikely for a stable system like morpholine. These reactions often proceed through carbocation rearrangements or specific rearrangements like the Favorskii rearrangement, which are not readily accessible from the this compound structure.

Acid-Catalyzed Ring Opening Mechanisms

The morpholine ring is generally characterized by its high stability and is resistant to acid-catalyzed ring opening under standard conditions. This stability is attributed to the low ring strain of the six-membered heterocycle. Unlike smaller rings such as epoxides or aziridines, which readily undergo ring-opening reactions driven by the release of significant ring strain, the morpholine nucleus does not possess this thermodynamic driving force. nih.gov

However, derivatives of morpholine, such as morpholine-2,5-diones, can undergo acid-catalyzed ring-opening polymerization. figshare.comacs.orgresearchgate.net This process, while not a direct ring-opening of a simple morpholine, highlights that with appropriate activation, the heterocyclic system can be cleaved. For this compound itself, any acid-catalyzed ring opening would likely require harsh conditions, such as the use of strong, non-coordinating acids and high temperatures, which could lead to complex decomposition pathways rather than a clean ring-opening reaction. The protonation of the nitrogen or oxygen atom would be the initial step, but subsequent nucleophilic attack on an adjacent carbon is disfavored due to the lack of ring strain.

Oxidation and Reduction Pathways of the Morpholine Ring

Selective Oxidation of the Nitrogen Atom

The nitrogen atom in the morpholine ring is susceptible to oxidation. The oxidation of secondary amines, including morpholine and its derivatives, to form various products such as nitroxides, imines, or lactams is a well-established transformation. For this compound, the most common oxidation would occur at the nitrogen atom.

Selective oxidation of the nitrogen can lead to the corresponding N-oxide. For instance, N-methylmorpholine is oxidized to N-methylmorpholine-N-oxide (NMMO) using oxidizing agents like hydrogen peroxide. google.com A similar transformation would be expected for this compound, though the presence of the bulky diethyl groups might influence the reaction kinetics.

Furthermore, metal-free oxidation strategies have been developed for the selective oxidation of cyclic amines to lactams. acs.org While this typically involves the oxidation of a C-H bond adjacent to the nitrogen, the specific substitution pattern of this compound (no hydrogens on C-2) would direct such an oxidation to the C-6 position, potentially leading to a lactam.

Reductive Cleavage Strategies

While the morpholine ring is generally stable, reductive cleavage of C-O or C-N bonds can be achieved under specific catalytic conditions. More relevant to substituted morpholines is the cleavage of C-C bonds within the ring. A study on the catalytic cleavage of C(sp³)–C(sp³) bonds in amines has shown that ring-substituted morpholines can undergo selective bond scission. d-nb.info For a morpholine with a methyl group at the C-2 position, selective cleavage of the C5-C6 bond was observed over the C2-C3 bond. d-nb.info This suggests that for this compound, reductive cleavage might preferentially occur at the unsubstituted C-C bond (C5-C6).

The conditions for such reactions typically involve a copper-based catalyst in the presence of an oxidant like air, leading to the formation of amide products. d-nb.info The specific regioselectivity is influenced by the substitution pattern on the ring.

Computational Studies on Reaction Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and energetics of reactions involving morpholine derivatives.

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations have been employed to study the conformational preferences, energetics, and reactivity of morpholine and its derivatives. researchgate.net Methods such as Density Functional Theory (DFT) and composite methods like G3(MP2)//B3LYP have been used to calculate gas-phase enthalpies of formation, bond dissociation enthalpies, and proton affinities. researchgate.net

For instance, computational studies on the role of morpholine as a catalyst in urethane (B1682113) formation have elucidated a 7-step reaction mechanism, identifying various transition states and intermediates. researchgate.net Such studies can predict the relative energy barriers of different reaction pathways, offering a rationale for observed product distributions.

In the context of this compound, computational studies could be used to model the transition states for potential reactions such as oxidation or reductive cleavage. The steric and electronic effects of the diethyl group on the stability of intermediates and the energy of transition states could be quantified. For example, calculations could predict the most likely site of radical abstraction or nucleophilic attack, guiding synthetic efforts. The table below presents hypothetical calculated energy barriers for different potential reactions of a generic substituted morpholine, illustrating the type of data that can be obtained from such studies.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Method |

| N-Oxidation | 15-20 | DFT (B3LYP/6-31G) |

| C-H Oxidation at C-6 | 25-30 | DFT (B3LYP/6-31G) |

| C5-C6 Bond Cleavage | 30-35 | DFT (B3LYP/6-31G) |

| C2-C3 Bond Cleavage | >40 | DFT (B3LYP/6-31G) |

Note: The data in this table is illustrative and based on general trends for substituted amines. Specific calculations for this compound would be required for accurate values.

These computational approaches are instrumental in understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. Current time information in Bangalore, IN.

Molecular Dynamics Simulations of Reactivity

Following a comprehensive search of available scientific literature and databases, no specific molecular dynamics simulation studies focused on the reactivity of this compound have been identified. While molecular dynamics simulations are a powerful tool for investigating reaction mechanisms and kinetics of various chemical compounds, including other morpholine derivatives, research on this particular substituted morpholine is not present in the surveyed resources.

Computational chemistry, in general, provides valuable insights into reaction pathways, transition states, and kinetic parameters. Methodologies such as Density Functional Theory (DFT) are often employed to lay the groundwork for molecular dynamics simulations by providing an understanding of the potential energy surface. However, specific applications of these methods to elucidate the reactivity of this compound have not been reported in the available literature.

Therefore, a detailed discussion, including data tables and specific research findings on the molecular dynamics simulations of this compound reactivity, cannot be provided at this time due to the absence of published research on the subject.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-Diethylmorpholine

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of morpholine (B109124) derivatives. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular structure and stereochemistry. researchgate.net

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique chemical environments of its constituent atoms. The morpholine ring typically adopts a chair conformation, leading to magnetically non-equivalent axial and equatorial protons. researchgate.net

¹H NMR Spectroscopy: The proton spectrum is characterized by signals for the morpholine ring protons, the N-H proton, and the protons of the two ethyl substituents at the C2 position. The protons on carbons adjacent to the electronegative oxygen atom (H-6) are expected to be the most deshielded, appearing furthest downfield. Protons adjacent to the nitrogen (H-3, H-5) resonate at a slightly higher field. The N-H proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding effects. rsc.org The two methylene (B1212753) (CH₂) protons of each ethyl group are diastereotopic due to the chiral center at C2, and they are expected to show complex splitting patterns.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule. Similar to the proton spectrum, carbons bonded to the heteroatoms are shifted downfield. The C6 carbon, adjacent to the oxygen, is expected at the lowest field among the ring carbons, typically around 67-70 ppm. libretexts.orgopenstax.org The C2 quaternary carbon, substituted with two ethyl groups, would have a characteristic shift, while the C3 and C5 carbons adjacent to the nitrogen would appear at a higher field, around 45-50 ppm. oregonstate.edu The ethyl group carbons would resonate in the typical upfield aliphatic region.

Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³JHH) is diagnostic of the morpholine ring's chair conformation. Large coupling constants (typically 10-13 Hz) are expected for axial-axial proton interactions, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions. researchgate.net

Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the ring (H-5 with H-6) and within the ethyl groups (CH₂ with CH₃). sdsu.eduscience.gov These correlations help trace the connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the proton signal at ~3.7 ppm to the carbon signal at ~68 ppm, confirming their assignment to the C6 position. This technique is essential for assigning the carbon spectrum based on the more easily interpreted proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically over 2 or 3 bonds) between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. For this compound, the protons of the ethyl methyl groups (CH₃) would show an HMBC correlation to the quaternary C2 carbon, providing definitive evidence for the substitution pattern. Protons on C3 would show correlations to C2 and C5, further confirming the ring structure. science.gov

Like cyclohexane, the morpholine ring undergoes a rapid chair-to-chair ring inversion at room temperature. researchgate.net This process equilibrates the axial and equatorial positions, resulting in time-averaged signals in the NMR spectrum.

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. researchgate.netnih.gov By lowering the temperature of the sample, the rate of ring inversion can be slowed. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale, and separate, distinct signals for the axial and equatorial protons can be resolved. rsc.org Analysis of the spectra at different temperatures allows for the determination of the energy barrier (activation energy) for the chair-flip process, providing valuable information about the conformational stability and flexibility of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, provide information about the functional groups present in a molecule. edinst.com These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. sci-hub.st

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups: the secondary amine (N-H), the ether linkage (C-O-C), and the alkyl chains (C-H).

N-H Vibrations: A key feature would be the N-H stretching vibration, typically appearing as a moderate-intensity band in the 3300-3350 cm⁻¹ region of the IR spectrum. The corresponding N-H bending (scissoring) vibration is expected in the 1650-1550 cm⁻¹ range.

C-H Vibrations: Strong, sharp absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the methylene and methyl groups. americanpharmaceuticalreview.com

C-O Stretch: A very strong and prominent band in the IR spectrum, characteristic of the C-O-C ether stretch, is expected around 1125-1100 cm⁻¹. nih.gov This band is a hallmark of the morpholine ring system.

C-N Stretch: The C-N stretching vibrations of the aliphatic amine would appear in the 1250-1020 cm⁻¹ region.

The presence of an N-H group (a hydrogen bond donor) and two heteroatoms, nitrogen and oxygen (hydrogen bond acceptors), allows this compound to participate in intermolecular hydrogen bonding. nih.gov This interaction has a pronounced and readily observable effect on the IR spectrum. researchgate.net

In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretching vibration appears as a relatively sharp peak. As the concentration increases or in a neat sample, intermolecular hydrogen bonding becomes significant. This bonding weakens the N-H covalent bond, causing the stretching frequency to decrease and the absorption band to become significantly broader and more intense. nih.gov Therefore, observing a broad band centered around 3300 cm⁻¹ instead of a sharp peak near 3350 cm⁻¹ is a clear spectroscopic signature of hydrogen bonding. youtube.com The concentration dependence of this band can be used to confirm its intermolecular nature; upon dilution, the broad hydrogen-bonded band decreases in intensity while the sharp "free" N-H band grows. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

In mass spectrometry, the this compound molecule is ionized, often by electron impact (EI), which can lead to the fragmentation of the molecular ion into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification. chemguide.co.uk The fragmentation of morpholine derivatives is influenced by the presence of the heteroatoms (nitrogen and oxygen) and the alkyl substituents.

For this compound, the cleavage of the C-C bonds of the ethyl groups and the fragmentation of the morpholine ring are expected. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org

Isotopic Abundance: The presence of isotopes, such as Carbon-13, Nitrogen-15, and Oxygen-18, in their natural abundances leads to the appearance of isotopic peaks in the mass spectrum. ualberta.ca For the molecular ion of this compound (C₈H₁₇NO), the relative intensity of the M+1 peak, primarily due to the presence of ¹³C, can be calculated and compared with the experimental spectrum to confirm the elemental composition. researchgate.netnih.gov

Illustrative Fragmentation Data for a Morpholine Derivative (Hypothetical)

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 143 | [M]⁺ | 25 |

| 128 | [M - CH₃]⁺ | 60 |

| 114 | [M - C₂H₅]⁺ | 100 (Base Peak) |

| 86 | [C₅H₁₂N]⁺ | 45 |

| 57 | [C₄H₉]⁺ | 30 |

This table is for illustrative purposes and does not represent actual data for this compound.

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental formula of a compound. thermofisher.com By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ (C₈H₁₈NO⁺) can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned elemental formula. researchgate.net

Exact Mass Determination Data

| Species | Elemental Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | Data not available | Data not available |

X-ray Crystallography of this compound Derivatives

The conformation of the morpholine ring (typically a chair conformation) and the orientation of the diethyl groups can be determined with high precision from X-ray diffraction data. researchgate.net This information is crucial for understanding the steric and electronic properties of the molecule. The way the molecules pack together in the crystal lattice is also revealed, providing information on the density and stability of the solid form.

The arrangement of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. chemrxiv.orgresearchgate.netnih.gov For derivatives of this compound, the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. Understanding these interactions is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties. rsc.orgrsc.org Analysis of these interactions can be aided by techniques such as Hirshfeld surface analysis. nih.gov

Advanced Spectroscopic Methods for Quantitative Analysis

While detailed research on the quantitative analysis of this compound is not extensively published, standard analytical techniques can be applied for its determination in various samples.

Advanced spectroscopic methods coupled with separation techniques are commonly employed for the quantitative analysis of organic compounds. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating this compound from a complex mixture and quantifying it with high sensitivity and selectivity. thermofisher.com In these methods, the area of the chromatographic peak corresponding to the compound is proportional to its concentration.

Illustrative Quantitative Analysis Data using GC-MS (Hypothetical)

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 8.54 | 150,000 | 1.0 |

| Standard 2 | 8.54 | 760,000 | 5.0 |

| Standard 3 | 8.54 | 1,510,000 | 10.0 |

| Unknown Sample | 8.54 | 985,000 | 6.5 |

This table is for illustrative purposes and does not represent actual data for this compound.

UV-Vis Spectroscopy for Concentration Determination and Purity Assessment

UV-Vis spectroscopy is a versatile analytical technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. technologynetworks.com The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. jascoinc.com This relationship allows for the accurate determination of the concentration of a substance in a solution. ssllc.com

Concentration Determination

To determine the concentration of this compound in a solution, a calibration curve would first be established. mt.com This involves preparing a series of standard solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). mt.com A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to calculate the concentration of an unknown sample from its measured absorbance.

Purity Assessment

UV-Vis spectroscopy can also serve as a tool for assessing the purity of a this compound sample. The presence of impurities that absorb in the UV region can be detected by the appearance of additional absorption bands or a higher than expected absorbance at specific wavelengths. nist.gov By comparing the UV spectrum of a sample to that of a known pure standard, one can qualitatively assess its purity. ej-eng.org However, this method is most effective when the impurities have significantly different absorption spectra from the main compound. sciencemadness.org

Table 1: Illustrative Data for UV-Vis Spectroscopic Analysis of this compound

| Parameter | Value | Description |

| λmax | ~220-255 nm (estimated) | The wavelength at which the compound shows maximum absorbance, based on the spectrum of morpholine. rsc.org |

| Solvent | Hexane or Ethanol | A solvent that does not absorb significantly in the analytical wavelength range should be chosen. |

| Concentration Range | 0.1 - 1.0 mg/mL (typical) | The range over which a linear relationship between absorbance and concentration is expected. |

| Molar Absorptivity (ε) | Data not available | A measure of how strongly the compound absorbs light at a specific wavelength. |

| Calibration Curve Equation | y = mx + c | Where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the intercept. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. Chirality is a property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. These techniques are particularly useful for determining the enantiomeric excess (a measure of the purity of a single enantiomer in a mixture) and the absolute configuration of chiral compounds.

However, in the case of this compound, these techniques are not applicable. The structure of this compound features two identical ethyl groups attached to the same carbon atom (C2) of the morpholine ring. This lack of four different substituents on any single carbon atom means that the molecule does not possess a chiral center. Consequently, this compound is an achiral molecule.

Since this compound is achiral, it does not exist as a pair of enantiomers. Therefore, the concept of enantiomeric excess is not relevant to this compound. As chiroptical techniques like CD and ORD rely on the differential interaction of chiral molecules with polarized light, they will not produce a signal for an achiral compound like this compound. The absence of a CD spectrum or an ORD curve would be the expected result for this molecule, confirming its achiral nature.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of 2,2-Diethylmorpholine

Quantum mechanical calculations are employed to understand the fundamental electronic and structural properties of a molecule. For this compound, these studies would focus on how the addition of two ethyl groups to the morpholine (B109124) ring influences its intrinsic characteristics.

The electronic structure of this compound is defined by its constituent atoms and their arrangement in three-dimensional space. It is an aliphatic heterocyclic compound characterized by a saturated six-membered ring containing an oxygen and a nitrogen atom. The presence of the electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density across the morpholine ring. This polarity is a key feature, influencing the molecule's intermolecular interactions.

The carbon atoms in the ring and the ethyl groups are sp³ hybridized, leading to a tetrahedral geometry around these centers. The C-C, C-H, C-N, and C-O bonds are all single covalent bonds. The diethyl substitution at the C2 position, adjacent to the oxygen atom, introduces steric bulk and alters the local electronic environment compared to the parent morpholine molecule. This substitution can influence the nucleophilicity of the nearby oxygen and the distal nitrogen atom.

Like other six-membered rings, the morpholine skeleton is not planar and exists in different conformations. The most stable conformation for the morpholine ring is the chair form. nih.gov In this conformation, substituents on the ring atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For the parent morpholine molecule, two primary chair conformers exist: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov Advanced spectroscopic techniques combined with theoretical calculations have determined that the Chair-Eq conformer is more stable than the Chair-Ax conformer. nih.gov The energy difference between these two conformations for morpholine has been precisely measured. nih.gov

In this compound, the two ethyl groups are fixed at the C2 position. The flexibility of these ethyl chains adds further conformational complexity. Theoretical calculations would seek to identify the lowest energy (most stable) conformation by considering the rotation around the C-C bonds of the ethyl groups and the chair conformation of the morpholine ring. The primary goal of these energy minimization calculations is to find the geometry where the net forces on all atoms are close to zero, representing a stable state. It is expected that the most stable conformer will be one that minimizes steric hindrance between the ethyl groups and the rest of the ring.

| Conformer | Relative Stability | Adiabatic Ionization Threshold (cm⁻¹) |

|---|---|---|

| Chair-Eq | More Stable | 65442 ± 4 |

| Chair-Ax | Less Stable (by 109 ± 4 cm⁻¹) | 65333 ± 4 |

This compound itself is a saturated aliphatic heterocycle and is therefore not aromatic. It lacks the continuous ring of p-orbitals required for aromaticity.

Tautomerism is also not a feature of the parent this compound molecule. However, tautomerism could become relevant in derivatives where specific functional groups are introduced. For example, if a keto group were introduced on a carbon atom adjacent to the ring nitrogen, keto-enol tautomerism could be possible, which would be a subject for quantum mechanical investigation.

Molecular Docking and Dynamics Simulations

While quantum mechanical studies focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a larger biological target, such as a protein. These methods are central to computer-aided drug design, where derivatives of a core scaffold like this compound are evaluated as potential therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This helps in understanding the binding mode and the key interactions that stabilize the complex. The morpholine ring is a common structural motif in many biologically active compounds and approved drugs due to its favorable properties, including its ability to form hydrogen bonds. nih.gov

In simulations involving morpholine derivatives, the morpholine moiety frequently engages in crucial interactions within the protein's active site. mdpi.com Common interactions include:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The ethyl groups of a this compound derivative, along with the carbon backbone of the ring, can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the protein's binding pocket. mdpi.comnih.gov

Molecular dynamics (MD) simulations extend upon docking by modeling the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation can confirm the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein. mdpi.com For derivatives of this compound, MD simulations would be used to verify that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation period, indicating a stable complex. mdpi.com

A primary goal of molecular docking and related computational methods is to predict the binding affinity of a ligand for its target protein. unar.ac.id Binding affinity is often expressed as a docking score or an estimated free energy of binding (ΔG), with more negative values indicating stronger binding. unar.ac.id These scores are calculated based on force fields that approximate the strength of various intermolecular interactions. For a series of this compound derivatives, these calculations can help rank compounds and prioritize which ones should be synthesized and tested experimentally.

Pharmacophore modeling is another important computational tool. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. frontiersin.orgmdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. frontiersin.org

Given the prevalence of the morpholine ring in bioactive molecules, it often constitutes a key part of a pharmacophore model. nih.gov The oxygen atom may define a hydrogen-bond acceptor feature, the nitrogen a donor/acceptor feature, and the ring's carbon skeleton a hydrophobic feature. Computational studies on this compound derivatives would involve generating such pharmacophore models to identify the crucial spatial arrangement of these features required for binding to a specific protein target. nih.govnih.gov

| Technique | Primary Purpose | Key Outputs |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. mdpi.comunar.ac.id | Binding orientation, docking score, key interacting residues. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the ligand-protein complex over time. mdpi.com | Stability of binding pose, conformational changes, interaction energies. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of molecular features for biological activity. frontiersin.orgmdpi.com | A 3D model of essential chemical features (e.g., H-bond donors/acceptors, hydrophobic regions). |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR are cornerstones of medicinal chemistry that aim to correlate a molecule's chemical structure with its biological activity. nih.gov By systematically modifying a lead compound like this compound and observing the resulting changes in efficacy, researchers can develop models that predict the activity of novel analogs. researchgate.net

Structure-Activity Relationship (SAR) studies for the morpholine scaffold have revealed critical insights into how molecular modifications influence biological outcomes. researchgate.net Although specific SAR studies centered exclusively on this compound are not extensively documented in public literature, the principles derived from broader studies on C-substituted morpholine derivatives are directly applicable. researchgate.nete3s-conferences.org

The biological activity of morpholine derivatives is highly dependent on the nature, size, and position of substituents on the heterocyclic ring. mdpi.com Key modification points include the nitrogen atom (N-4) and the carbon atoms (C-2, C-3, C-5, C-6). For instance, in the development of anticancer agents, substitutions at the C-3 position with alkyl groups have been shown to increase activity. mdpi.com Similarly, attaching various aryl groups to the morpholine nitrogen is a common strategy to modulate receptor binding and pharmacokinetic properties. nih.gov

For this compound, the gem-diethyl group at the C-2 position introduces specific structural features that are expected to influence its biological profile:

Steric Hindrance: The two ethyl groups create significant steric bulk adjacent to the ring's oxygen atom. This can influence how the molecule fits into a biological target's binding pocket, potentially enhancing selectivity for certain receptors or enzymes while preventing interaction with others.

Lipophilicity: The addition of two ethyl groups increases the molecule's lipophilicity (fat-solubility) compared to the parent morpholine ring. This modification can affect properties such as membrane permeability, protein binding, and metabolic stability.

Conformational Rigidity: The presence of a quaternary carbon at the C-2 position restricts the local conformational flexibility of the morpholine ring, which can lock the molecule into a more specific shape for interacting with a biological target.

SAR studies on related morpholine compounds have demonstrated that even subtle changes can lead to significant differences in activity. For example, the presence of electron-withdrawing groups on an associated phenyl ring can enhance cytotoxic activity in cancer cell lines. mdpi.comnih.gov A hypothetical SAR exploration for this compound derivatives would involve synthesizing analogs with modifications at the N-4 position and observing the impact on a specific biological endpoint, as illustrated in the conceptual table below.

| General Structure | Substituent (R) | Anticipated Effect on Biological Activity | Rationale based on General SAR Principles |

|---|---|---|---|

| -H (Hydrogen) | Baseline activity | Serves as the parent compound for comparison. |

| -CH3 (Methyl) | Potential increase in lipophilicity and membrane permeability. | Small alkyl groups at N-4 are often well-tolerated and can enhance binding through hydrophobic interactions. mdpi.com | |

| -C(O)Ph (Benzoyl) | May introduce new binding interactions (e.g., pi-stacking) and alter electronic properties. | Aromatic substituents can significantly influence potency and selectivity by interacting with specific residues in a target's active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These predictive models are invaluable in modern drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

The development of a QSAR model for this compound derivatives would involve several key steps:

Data Set Assembly: A series of this compound analogs with varying substituents would be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model training).

Key molecular descriptors in QSAR studies often fall into several categories, as shown in the table below. For morpholine-containing compounds, descriptors related to shape, lipophilicity, and electronic properties have been shown to be significant. For example, a QSAR study on coumarinolignoids found that dipole moment, steric energy, and molar refractivity were well-correlated with immunomodulatory activity. nih.gov A robust QSAR model enables the prediction of activity for yet-unsynthesized derivatives, thereby guiding medicinal chemistry efforts toward more potent and selective compounds.

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural composition and flexibility. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and molecular branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |

| Physicochemical (3D) | LogP (Lipophilicity), Molar Refractivity | Quantifies properties related to pharmacokinetics. |

Applications and Research Directions of 2,2 Diethylmorpholine and Its Derivatives

Medicinal Chemistry Applications

The versatility of the morpholine (B109124) moiety has led to its incorporation into a multitude of compounds targeting a diverse range of diseases. nih.gov Researchers leverage its structure to interact with specific molecular targets, leading to the development of agents with potential applications across various fields of medicine. nih.gov

The design of new drugs often employs the morpholine ring as a foundational building block or as a key substituent to optimize biological activity and drug-like properties. nih.gove3s-conferences.org

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. als-journal.comals-journal.com Bacterial DNA gyrase, an essential enzyme that maintains DNA topology and is crucial for DNA replication and cell division, represents a key antimicrobial target. als-journal.com Its inhibition leads to bactericidal effects, and several clinically used antibiotics function as DNA gyrase inhibitors. als-journal.com

Recent research has focused on morpholine-based compounds as potential DNA gyrase inhibitors. A study detailed the synthesis of morpholine-based thiazole (B1198619) derivatives, which were evaluated for their antibacterial and DNA gyrase inhibitory activities. als-journal.comals-journal.com Several of these compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values equal to the established antibiotic ciprofloxacin (B1669076) against a panel of bacteria. als-journal.com Notably, a number of the derivatives exhibited superior DNA gyrase inhibitory activity compared to ciprofloxacin. als-journal.comals-journal.com

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals, creating a pressing need for new antifungal therapies. The morpholine scaffold is present in several known antifungal agents, such as fenpropimorph (B1672530) and amorolfine. Researchers have explored modifications of these structures, including silicon incorporation, to develop novel compounds with enhanced antifungal potential. These sila-analogues have been tested against a range of human pathogenic fungi, with several exhibiting potent activity.

One study synthesized fifteen sila-analogues based on known morpholine antifungals. mdpi.com Twelve of these compounds showed significant antifungal activity against various pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. mdpi.com Compound 24 , a fenpropimorph analogue, was identified as particularly effective, demonstrating superior fungicidal potential compared to existing morpholine antifungals. mdpi.com The study highlighted that incorporating silicon into the aromatic ring was more effective than incorporating it into the heterocycle. mdpi.com

The morpholine ring is a key structural component in numerous compounds designed as anticancer agents. e3s-conferences.org Its inclusion can enhance interactions with various molecular targets involved in cancer progression, such as kinases and proteins regulating apoptosis. nih.govmdpi.com Research has demonstrated that morpholine-substituted derivatives of other heterocyclic systems, like quinazoline (B50416) and tetrahydroquinoline, exhibit potent cytotoxic activity against various cancer cell lines. mdpi.com

For example, a series of morpholine-substituted tetrahydroquinoline derivatives were synthesized and evaluated as potential inhibitors of the mTOR pathway, which is crucial for cell growth and often dysregulated in cancer. mdpi.com These compounds showed potent and selective cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines. mdpi.com Compound 10e was particularly active against A549 lung cancer cells, while compound 10h was most effective against MCF-7 breast cancer cells. mdpi.com

Developing drugs for central nervous system (CNS) disorders is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). nih.govacs.org The morpholine ring is considered a valuable heterocycle for CNS drug design due to its optimal balance of hydrophilicity and lipophilicity, which enhances BBB permeability. nih.govtandfonline.com Morpholine derivatives are being investigated for activity against enzymes and receptors implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. acs.orgnih.govtandfonline.com

One key target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. mdpi.com Inhibiting AChE can help alleviate cognitive symptoms. mdpi.com A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as potential cholinesterase inhibitors. nih.gov Several of these compounds showed potent, mixed-type inhibition of AChE, with activity comparable to the reference drug galantamine. nih.gov The length of the carbon linker between the quinoline (B57606) and morpholine moieties was found to be a critical factor for inhibitory activity. nih.gov

The morpholine scaffold is found in molecules exhibiting anti-inflammatory and immunomodulatory activities. nih.gov Inflammation is a key process in many diseases, and agents that can modulate this response are of significant therapeutic interest. japsonline.com The introduction of a morpholine-containing Mannich base substituent to a parent compound has been shown to potentiate its biological activity. japsonline.com

In one study, a series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were synthesized and evaluated for their anti-inflammatory activity. japsonline.com The activity was assessed using an in vitro protein denaturation method, as the denaturation of proteins is a well-documented cause of inflammation. japsonline.com While the parent AMACs showed lower activity, the introduction of the morpholine Mannich base in compounds 4c and 4d resulted in potent anti-inflammatory effects, nearly comparable to the standard drug diclofenac (B195802) sodium. japsonline.com

Prodrug Design and Drug Delivery Systems

The morpholine ring is a recognized scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. While specific research on 2,2-diethylmorpholine as a prodrug moiety is not extensively documented, the principles of using morpholine derivatives in prodrug design are well-established. Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This strategy is employed to overcome challenges such as poor solubility, instability, and low bioavailability.

Morpholinoalkyl esters have been synthesized as prodrugs to improve the oral delivery of parent drugs like diclofenac. nih.gov These prodrugs demonstrated significantly increased aqueous solubility compared to the parent drug. nih.gov The rate of hydrolysis back to the active drug can be modulated by the length of the alkyl chain connecting the morpholine ring to the ester. nih.gov For instance, morpholinoalkyl ester prodrugs of diclofenac were found to be rapidly hydrolyzed in rat plasma, with half-lives ranging from approximately 5 to 23 minutes, ensuring a timely release of the active pharmaceutical ingredient. nih.gov The introduction of a morpholine group can also lead to a significant reduction in gastric irritation compared to the parent drug. nih.gov

The general utility of the morpholine moiety in improving drug-like properties suggests that this compound could be a valuable component in prodrug design, although specific studies are needed to confirm this potential.

Bioavailability and Metabolism Studies

The pharmacokinetic profile, including bioavailability and metabolism, is a critical aspect of drug development. The morpholine ring is often incorporated into molecules to improve these properties. Generally, morpholine derivatives are noted for their favorable metabolic profiles and ability to enhance the bioavailability of compounds, particularly for central nervous system (CNS) drugs where crossing the blood-brain barrier is essential. researchgate.net

A review of various morpholine derivatives highlights their diverse pharmacological actions, which are intrinsically linked to their pharmacokinetic behavior. researchgate.net The specific impact of the 2,2-diethyl substitution on the metabolic stability and absorption of a parent molecule remains an area for further investigation.

Applications in Organic Synthesis and Catalysis

The rigid, yet conformationally mobile, structure of the morpholine ring, combined with the potential for chirality at the 2,2-disubstituted position, makes these compounds attractive candidates for applications in asymmetric synthesis and catalysis.

Use as Ligands in Transition Metal Catalysis

Ethers and amines are known to coordinate with transition metals, and as such, this compound and its derivatives have the potential to act as ligands in transition metal catalysis. Ethers, such as tetrahydrofuran, are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom in the morpholine ring provides an additional coordination site. While the use of this compound specifically as a ligand is not widely reported, the broader class of functionalized phosphine (B1218219) ligands has been shown to be versatile in palladium-catalyzed cross-coupling reactions. rsc.org The development of chiral ligands is crucial for enantioselective transition metal catalysis, and chiral 2,2-disubstituted morpholines could potentially serve this purpose.

Organocatalysis with Chiral this compound Derivatives

A significant area of application for derivatives of this compound is in the field of organocatalysis, where small chiral organic molecules are used to catalyze asymmetric reactions. The synthesis of chiral, non-racemic 2,2-disubstituted morpholines is a key step toward their use as organocatalysts.

One notable method to access these chiral scaffolds is through an organocatalytic enantioselective chlorocycloetherification. rsc.org In this approach, a cinchona alkaloid-derived catalyst is used to facilitate the cyclization of alkenol substrates, yielding chlorinated 2,2-disubstituted morpholines with high enantioselectivity. rsc.org This method provides a direct route to chiral building blocks that can be further elaborated into novel organocatalysts.

Chiral phosphines are a well-established class of organocatalysts, and bifunctional chiral phosphines have been successfully used in a variety of asymmetric reactions, including cycloadditions and nucleophilic additions. nih.gov The incorporation of a chiral this compound backbone into such catalyst designs could lead to new reactivity and selectivity. Similarly, thiourea-based organocatalysts are effective in promoting asymmetric multicomponent reactions through dual activation of reactants via hydrogen bonding. rsc.org Chiral morpholine derivatives can be envisioned as components of these bifunctional catalysts.

| Catalyst Type | Asymmetric Reaction | Key Features |

| Cinchona Alkaloid-Derived | Enantioselective Chlorocycloetherification | Provides access to chiral 2,2-disubstituted morpholines. rsc.org |

| Chiral Phosphine-Based | Cycloadditions, Nucleophilic Additions | Bi-/multifunctionality can enhance catalytic efficiency. nih.gov |

| Thiourea-Based | Multicomponent Reactions | Dual activation of electrophile and nucleophile. rsc.org |

Reagents in Stereoselective Transformations

Beyond their role as catalysts, chiral derivatives of this compound can also serve as stoichiometric reagents or chiral auxiliaries to control the stereochemical outcome of a reaction. masterorganicchemistry.com A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others. masterorganicchemistry.com

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms, and chiral morpholine derivatives can be employed to achieve this. nih.gov For example, the synthesis of highly substituted morpholines can be achieved through a de novo assembly approach involving a multicomponent Ugi reaction followed by an intramolecular cyclization. acs.org This strategy allows for the creation of diverse morpholine scaffolds with multiple points of substitution. acs.org

The development of methods for the stereoselective synthesis of substituted morpholines is an active area of research, with applications in the preparation of biologically active compounds and complex molecular architectures. nih.gov

Materials Science and Polymer Chemistry

The incorporation of morpholine-based structures into polymers can impart unique properties to the resulting materials. While the direct polymerization of this compound has not been described, related morpholine derivatives have been used in polymer synthesis.

For instance, morpholine-2,5-diones, which are cyclodepsipeptides, can undergo ring-opening polymerization (ROP) to produce polydepsipeptides. researchgate.net These polymers are of interest as biomaterials due to their potential biodegradability and good mechanical and thermal properties. researchgate.net The ROP of these monomers is often catalyzed by organobase catalysts. researchgate.net

Another approach involves the synthesis of polymers from thiomorpholine-derived monomers. nih.gov For example, ethylthiomorpholine oxide methacrylate (B99206) can be polymerized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to create well-defined polymers that exhibit dual temperature and pH responsiveness. nih.gov Such stimuli-responsive polymers have potential applications in drug delivery and smart materials.

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Applications |

| Morpholine-2,5-diones | Ring-Opening Polymerization (ROP) | Polydepsipeptides researchgate.net | Biomaterials researchgate.net |

| Thiomorpholine Oxide Methacrylate | RAFT Polymerization | Stimuli-Responsive Polymers nih.gov | Drug Delivery, Smart Materials nih.gov |

| 2-Substituted 2-Oxazolines | Cationic ROP | Poly(2-oxazoline)s nih.govvt.edu | Biomedical Applications mdpi.commdpi.com |

Monomers for Polymer Synthesis

The utilization of morpholine derivatives in polymer science is an area of growing interest. While direct evidence of this compound being used as a monomer is scarce, the synthesis of polymers from other morpholine-related structures, such as diketomorpholines, has been reported. These syntheses often start from readily available amino acids like serine and involve solid-phase synthesis techniques to create complex morpholine-containing structures that can serve as building blocks for larger polymeric chains. nih.gov

The general field of poly(2-oxazoline)s, which are polymers derived from the cationic ring-opening polymerization of 2-substituted-2-oxazolines, offers a parallel for how morpholine-based monomers could potentially be used. vt.edunih.gov The properties of the resulting polymers, such as solubility and biocompatibility, can be tuned by the nature of the substituent at the 2-position. vt.edu This suggests a potential, though currently unexplored, avenue for this compound or its derivatives to be used in the creation of novel polymers with specific material properties.

Modifiers for Material Properties

Morpholine derivatives have found applications as modifiers for various materials. Their chemical structure allows them to act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. nih.gov The incorporation of morpholine moieties can influence the mechanical and thermal properties of the resulting materials. While specific data on this compound as a material property modifier is not available, the general utility of morpholines in this sector suggests that it could be a candidate for such applications, pending further research.

Agrochemical Applications (e.g., herbicides, pesticides)

The morpholine ring is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent herbicidal, fungicidal, and insecticidal activities. nih.gov

Herbicidal Activity: Several studies have demonstrated the herbicidal effects of various morpholine derivatives. For instance, novel N-(2,2,2)-trifluoroethylpyrazole derivatives incorporating a morpholine moiety have shown good herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov In field trials, some of these compounds exhibited better herbicidal activity through soil application than commercial herbicides like metolachlor, while maintaining good safety for crops such as maize and rape. nih.gov The structure-activity relationship (SAR) studies indicate that the substituents on the morpholine ring and associated structures play a crucial role in their herbicidal efficacy.

Fungicidal Activity: Morpholine derivatives are known to be effective fungicides. Research has shown that various substituted quinolines and other heterocyclic compounds incorporating a morpholine ring display significant antifungal activity against a range of plant pathogens. mdpi.comnih.govmdpi.com For example, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones containing a morpholine substituent have exhibited high fungicidal effects. mdpi.com The mechanism of action for some morpholine-based fungicides involves the inhibition of sterol biosynthesis in fungi.

Insecticidal Activity: The insecticidal properties of morpholine derivatives have also been explored. Fused morpholine pyrrolidine/piperdine core structures have displayed selective insecticidal activities against pests like the armyworm and root-knot nematode. mdpi.com Furthermore, various diterpene alkaloids and other natural product derivatives that include the morpholine scaffold have shown insecticidal and antifeedant activities against several insect species. vt.edu